Tert-butyl 2-fluoro-4-nitrobenzoate
Overview
Description
Tert-butyl 2-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C11H12FNO4 and a molecular weight of 241.22 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a nitro group. The tert-butyl ester group is attached to the carboxyl group of the benzoic acid. This compound is used primarily in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-butyl 2-fluoro-4-nitrobenzoate typically involves the esterification of 2-fluoro-4-nitrobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-fluoro-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, amines, thiols, and aqueous acids or bases. The major products formed from these reactions include 2-fluoro-4-aminobenzoic acid, substituted benzoates, and 2-fluoro-4-nitrobenzoic acid.
Scientific Research Applications
Tert-butyl 2-fluoro-4-nitrobenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitroaromatic compounds.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Mechanism of Action
The mechanism of action of tert-butyl 2-fluoro-4-nitrobenzoate depends on the specific application and the target molecule it interacts withThe fluorine atom can also participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Tert-butyl 2-fluoro-4-nitrobenzoate can be compared with other similar compounds such as:
Tert-butyl 4-fluoro-2-nitrobenzoate: Similar structure but with the positions of the fluorine and nitro groups reversed.
Tert-butyl 3-fluoro-4-nitrobenzoate: Similar structure but with the fluorine atom at the 3-position instead of the 2-position.
Tert-butyl 2-chloro-4-nitrobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom at the 2-position.
These compounds share similar chemical properties and reactivity but may differ in their biological activities and applications due to the different positions of the substituents and the nature of the halogen atom.
Biological Activity
Tert-butyl 2-fluoro-4-nitrobenzoate (CAS Number: 157665-46-8) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₁H₁₂FNO₄ and a molecular weight of 241.22 g/mol, this compound features a tert-butyl group, a fluoro atom, and a nitro group, which contribute to its unique chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Functional Groups : The presence of a tert-butyl group enhances lipophilicity, while the fluoro and nitro groups are known to influence biological interactions.
- Reactivity : The nitro group can be reduced to an amino group, and the fluorine atom can undergo nucleophilic substitution, making it versatile in synthetic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the context of medicinal chemistry. Notable findings include:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. The presence of the nitro group is often associated with enhanced antibacterial effects due to its ability to interfere with bacterial DNA synthesis.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific biological targets, which could lead to therapeutic applications in treating infections or other diseases.
- Pharmacological Studies : Interaction studies have demonstrated binding affinities with various biological receptors, indicating potential use in drug development. The unique combination of functional groups enhances the compound's ability to interact with biological systems, making it a candidate for further pharmacological studies.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Nitro Group Reduction : This may lead to the formation of reactive intermediates that can interact with cellular macromolecules.
- Fluorine Substitution : The fluoro group may enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cells.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To assess the efficacy and safety profiles of this compound in animal models.
- Structure-Activity Relationship (SAR) : To optimize its pharmacological properties through chemical modifications.
- Clinical Applications : Investigating its potential role in drug development for infectious diseases or other therapeutic areas.
Properties
IUPAC Name |
tert-butyl 2-fluoro-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOZHNCXGVENLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437238 | |
Record name | TERT-BUTYL 2-FLUORO-4-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157665-46-8 | |
Record name | TERT-BUTYL 2-FLUORO-4-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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